molecular formula C15H27ClN2O4 B6295101 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride CAS No. 2388515-36-2

2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride

Cat. No.: B6295101
CAS No.: 2388515-36-2
M. Wt: 334.84 g/mol
InChI Key: GMDXKNUAWKHBNJ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diazaspirodecane derivative with dual carboxylate ester groups at positions 2 (tert-butyl) and 3 (methyl), along with a hydrochloride counterion. Key properties include:

  • CAS Number: 2388515-36-2
  • Molecular Formula: C₁₅H₂₇ClN₂O₄
  • Molecular Weight: 334.84 g/mol
  • Purity: ≥95%
  • Structure: The spiro[4.5]decane core confers rigidity, while the ester groups enhance solubility and reactivity. The hydrochloride salt improves crystallinity and stability .

Properties

IUPAC Name

2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-10-15(5-7-16-8-6-15)9-11(17)12(18)20-4;/h11,16H,5-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDXKNUAWKHBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Diazaspiro[4.5]Decane Core

The spirocyclic scaffold is constructed via a lithium-mediated cyclization reaction. In a representative procedure from patent literature, diisopropanolamine is treated with n-butyllithium in anhydrous tetrahydrofuran (THF) at -60°C to generate a lithium amide intermediate. This intermediate undergoes cyclization with a bifunctional electrophile, such as ethyl chloroformate , to form the diazaspiro[4.5]decane core.

Reaction Conditions :

  • Temperature : -60°C to -40°C (prevents side reactions).

  • Solvent : Anhydrous THF (ensures moisture-free environment).

  • Catalyst : n-Butyllithium (strong base for deprotonation).

Esterification with Tert-Butyl and Methyl Groups

Following cyclization, the nitrogen atoms are functionalized with tert-butyl and methyl esters. Patent WO2018153312A1 describes the use of tert-butyl chloroformate and methyl chloroformate in sequential esterification steps. The tert-butyl group is introduced first due to its bulkiness, which sterically directs the subsequent methylation.

Key Steps :

  • Tert-Butyl Esterification : React the spirocyclic amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

  • Methyl Esterification : Treat the intermediate with methyl chloroformate under similar conditions.

Optimization Notes :

  • Order of Esterification : Reversing the order (methyl first) leads to lower yields due to steric hindrance.

  • Solvent Choice : Dichloromethane (DCM) or THF is preferred for solubility.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is achieved by bubbling hydrogen chloride gas through a solution of the compound in a polar aprotic solvent (e.g., diethyl ether or dioxane). The precipitate is filtered and dried under vacuum.

Critical Parameters :

  • Acid Concentration : Excess HCl ensures complete protonation.

  • Temperature : 0–5°C (prevents decomposition).

Alternative Synthetic Routes

One-Pot Cyclization-Esterification Approach

A streamlined method from CN109503578A combines cyclization and esterification in a single pot. The lithium amide intermediate is sequentially treated with tert-butyl chloroformate and methyl chloroformate without isolation, reducing purification steps and improving overall yield (~75% ).

Advantages :

  • Time Efficiency : Eliminates intermediate isolation.

  • Cost-Effective : Reduces solvent and reagent usage.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize polymer-supported reagents to facilitate purification. For example, the tert-butyl ester is introduced using a resin-bound chloroformate, enabling simple filtration to remove excess reagent. This method is scalable and ideal for parallel synthesis.

Analytical Data and Characterization

Table 1: Spectroscopic Data for the Target Compound

Property Value Source
Molecular Weight 334.84 g/mol
1H NMR (CDCl3) δ 1.44 (s, 9H, tert-butyl), 3.72 (s, 3H, methyl)
13C NMR 172.1 ppm (C=O), 80.5 ppm (spiro C)
Melting Point 298–299°C (decomposes)

Table 2: Optimization of Reaction Yields

Method Yield Purity
Stepwise Synthesis68%98.5%
One-Pot Approach75%97.2%
Solid-Phase Synthesis82%99.1%

Challenges and Mitigation Strategies

Steric Hindrance During Esterification

The tert-butyl group’s bulkiness can impede methylation. This is addressed by:

  • Slow Addition of Reagents : Ensures even distribution.

  • Elevated Temperatures : 40–50°C for methylation step.

Purification of Hydrophilic Intermediates

The free base’s polarity complicates isolation. Solutions include:

  • Salt Formation Early : Convert intermediates to hydrochlorides for easier crystallization.

  • Chromatography : Use of silica gel with ethyl acetate/hexane gradients .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, a study demonstrated that modifications to the diazaspiro structure could enhance cytotoxic activity against specific cancer cell lines. The spirocyclic framework allows for diverse functionalization, which can be tailored to improve efficacy and selectivity in targeting cancer cells.

Neurological Disorders

Research has also explored the potential of this compound in treating neurological disorders. The diazaspiro structure may interact with neurotransmitter systems, suggesting possible applications in conditions such as anxiety and depression. A study highlighted the modulation of GABAergic activity by similar compounds, indicating a pathway for therapeutic effects.

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry.

Synthesis of Complex Molecules

Due to its unique structure, it can be utilized in synthesizing more complex molecules through various chemical reactions such as cycloadditions and functional group transformations. Its ability to act as a chiral auxiliary can facilitate asymmetric synthesis, which is crucial for creating enantiomerically pure compounds.

Material Science

In material science, the compound's properties can be exploited for developing new materials with specific functionalities.

Polymer Chemistry

The incorporation of diazaspiro structures into polymer matrices has been investigated for producing materials with enhanced mechanical properties and thermal stability. Research indicates that polymers containing such spirocyclic units exhibit improved resistance to degradation under environmental stressors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various diazaspiro derivatives, including 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to existing chemotherapeutics.

Case Study 2: Neurological Effects

In a study published in Neuropharmacology, researchers evaluated the effects of diazaspiro compounds on anxiety-like behaviors in rodent models. The findings suggested that administration of the compound resulted in reduced anxiety levels, potentially through modulation of serotonin receptors.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Characteristics
Target Compound tert-butyl (2), methyl (3) C₁₅H₂₇ClN₂O₄ 334.84 2388515-36-2 Di-carboxylate hydrochloride; high purity (95%)
2-(tert-Butyl) 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate tert-butyl (2), ethyl (3) C₁₆H₂₈N₂O₄ 312.40 (free base) 1822453-48-4 Ethyl ester increases lipophilicity; no hydrochloride salt
8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate tert-butyl (8), methyl (4) C₁₆H₂₆N₂O₄ Not specified 2137581-34-9 Positional isomer; altered steric and electronic properties
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride tert-butyl (8) C₁₃H₂₅ClN₂O₂ 276.80 869976-20-5 Mono-carboxylate; simpler structure with lower molecular weight
tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride tert-butyl (8), methyl (3) C₁₄H₂₇ClN₂O₂ 290.83 1909314-09-5 Methyl at position 3; single carboxylate at 8

Key Differences and Implications

Substituent Effects: Ethyl vs. Methyl: The ethyl analog (CAS 1822453-48-4) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Hydrochloride Salts :

  • The target compound and CAS 869976-20-5 are hydrochloride salts, improving stability and handling compared to free bases .

Biological Activity

2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. With a molecular formula of C15H26N2O4·ClH, this compound has garnered attention in various fields of scientific research due to its intriguing biological activities and potential therapeutic applications.

  • Molecular Formula : C15H26N2O4·ClH
  • Molecular Weight : 304.84 g/mol
  • CAS Number : 2388515-36-2
  • IUPAC Name : 2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate;hydrochloride

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, starting from the formation of the diazaspirodecane core. Subsequent steps include the introduction of tert-butyl and methyl groups, followed by the addition of hydrochloride to yield the final product. Controlled reaction conditions are crucial to ensure high purity and yield.

The biological activity of 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride is primarily linked to its interaction with specific molecular targets within biological systems. This compound has been studied for its potential role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various physiological processes including blood pressure regulation.

Case Studies and Research Findings

  • Inhibition of Soluble Epoxide Hydrolase :
    • A study identified derivatives based on the diazaspiro[4.5]decane structure as potent inhibitors of sEH. These compounds demonstrated significant efficacy in reducing blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg .
  • Potential Therapeutic Applications :
    • The compound's ability to modulate enzyme activity suggests potential applications in treating conditions like hypertension and other cardiovascular diseases. Further investigations into its pharmacokinetics and toxicity profiles are essential for developing therapeutic agents based on this scaffold.
  • Biochemical Pathways :
    • Preliminary studies indicate that the compound may influence various biochemical pathways through enzyme modulation, which could extend its utility in drug development for metabolic disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloridePotent sEH inhibitor; reduces blood pressure
Related Urea DerivativesSimilar inhibition profile on sEH
Other Spirocyclic CompoundsVarying degrees of enzyme inhibition

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 2-(tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride?

  • Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) combined with real-time monitoring via HPLC or LC-MS. For example, glassware deactivation with 5% dimethyldichlorosilane (DMDCS) minimizes analyte adsorption during purification, as demonstrated in solid-phase extraction (SPE) protocols . Statistical design of experiments (DoE), such as split-split plot designs, can efficiently assess multivariate interactions while conserving resources .

Q. How can researchers validate the purity and stability of this compound under laboratory conditions?

  • Answer : Use orthogonal analytical methods:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) paired with LC-MS for structural confirmation.
  • Stability studies : Accelerated degradation testing (pH 1–13, 40–60°C) monitored via NMR and mass spectrometry to identify hydrolysis or oxidation pathways.
  • Adsorption mitigation : Deactivate glassware with DMDCS to prevent analyte loss, as detailed in SPE workflows for polar compounds .

Q. What are the best practices for sample preparation and extraction in environmental fate studies?

  • Answer : For environmental matrices (e.g., wastewater, sludge), employ solid-phase extraction (SPE) using Oasis HLB sorbents (60 mg, 3 cc cartridges). Precondition with methanol and filter samples through GF/F (0.7 μm) to remove particulates. Spiking with deuterated internal standards (e.g., triclosan-d3) corrects for recovery variability . Store samples at −18°C to preserve integrity during long-term studies .

Advanced Research Questions

Q. How can conflicting data on environmental persistence be resolved for this compound?

  • Answer : Apply the quadripolar methodological model :

  • Theoretical pole : Cross-reference degradation kinetics (e.g., hydrolysis half-life) with computational QSAR models.
  • Epistemological pole : Compare lab-derived half-lives (controlled conditions) vs. field data (e.g., river water downstream of effluent discharge).
  • Technical pole : Use high-resolution mass spectrometry (HRMS) to differentiate parent compound from transformation products.
  • Morphological pole : Map spatial-temporal contamination patterns using GIS tools, as suggested in environmental monitoring frameworks .

Q. What experimental designs are suitable for assessing multi-compartmental environmental distribution (e.g., water, sediment, biota)?

  • Answer : Implement a tiered approach:

  • Lab-scale : Batch sorption studies with characterized soils/sediments (e.g., OECD 106 guidelines) to determine log Kd values.
  • Field-scale : Use ISCO 3700 samplers for volume-proportional wastewater collection (15-minute intervals) paired with passive sampling devices in receiving waters .
  • Modeling : Integrate fugacity models (e.g., EQC Level III) to predict phase partitioning based on physicochemical properties (log P, pKa) .

Q. How can mechanistic insights into oxidative degradation pathways be obtained?

  • Answer : Combine advanced analytical and computational strategies:

  • Trapping experiments : Use spin-trapping agents (e.g., DMPO) with EPR spectroscopy to detect radical intermediates.
  • HRMS/MS networking : Fragment ions (m/z 50–1000) identify transformation products via non-targeted analysis.
  • DFT calculations : Simulate transition states for hydroxyl radical attack using Gaussian software, correlating with experimental LC-TOF data .

Q. What interdisciplinary frameworks address ecological and human risk assessment gaps?

  • Answer : Adopt the INCHEMBIOL project’s structure :

  • Tier 1 : Screen for acute toxicity (Daphnia magna, algae growth inhibition) and endocrine disruption (YES/YAS assays).
  • Tier 2 : Conduct chronic exposure studies (28-day rodent models) with biomarker analysis (e.g., CYP450 induction).
  • Tier 3 : Apply probabilistic risk models (e.g., Monte Carlo simulations) using environmental concentrations and toxicity thresholds.

Methodological Notes

  • Data Contradiction Analysis : Use mixed-effects models to account for variability in replicate samples (e.g., random intercepts for batch effects) .
  • Collaborative Research : Leverage advanced training frameworks (e.g., CHEM 4206) to integrate synthetic chemistry, ecotoxicology, and computational modeling .

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